BenchChemオンラインストアへようこそ!

1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

This N1-ethyl pyrazole-4-carboximidamide (MW 216.24, XLogP3 ~0) diverges sharply from known N1-aryl analogues. The N1-ethyl + C3-pyrazin-2-yl substitution creates unique steric/electronic profiles that cannot be extrapolated from N1-phenyl or C3-pyridinyl series—SAR must be empirically determined. The pre-formed carboximidamide group eliminates the 2-step Pinner reaction (HCl gas, then NH₃) required from the carbonitrile (CAS 2097958-31-9), removing hazardous gas handling. Its low MW and low conformational flexibility (2 rotatable bonds) align with fragment-based lead discovery lowering entropic binding penalties. Suitable for kinase hinge-region targeting, DNA minor-groove binding studies, and DOS library expansion via N-acylation or cyclization.

Molecular Formula C10H12N6
Molecular Weight 216.24 g/mol
CAS No. 2097985-61-8
Cat. No. B1492803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide
CAS2097985-61-8
Molecular FormulaC10H12N6
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=N1)C2=NC=CN=C2)C(=N)N
InChIInChI=1S/C10H12N6/c1-2-16-6-7(10(11)12)9(15-16)8-5-13-3-4-14-8/h3-6H,2H2,1H3,(H3,11,12)
InChIKeyXBAGUDRYIJXAQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide (CAS 2097985-61-8): Procurement-Relevant Identity and Class Context


1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide (CAS 2097985-61-8) is a heterocyclic small molecule (C₁₀H₁₂N₆, MW 216.24 g/mol) belonging to the 1H-pyrazole-4-carboximidamide class . Its core architecture features a pyrazole ring substituted at the N1 position with an ethyl group, at the C3 position with a pyrazin-2-yl moiety, and at the C4 position with a carboximidamide group [1]. This specific substitution pattern distinguishes it from the broader 1-aryl-1H-pyrazole-4-carboximidamide family, where the N1 substituent is typically an aryl (e.g., phenyl, substituted phenyl) rather than an alkyl group [2]. Compounds within this class have been explored as building blocks for kinase inhibitor design, leveraging the pyrazole core as a hinge-binding motif and the carboximidamide group for additional target interactions .

Why 1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide Cannot Be Replaced by Generic Pyrazole-4-carboximidamide Analogs


Within the pyrazole-4-carboximidamide chemotype, three substitution positions—N1, C3, and the carboximidamide group—independently modulate key pharmacological parameters, making simple analog substitution unreliable [1]. In the antileishmanial series reported by Santos et al., moving from an N1-(4-fluorophenyl) to an N1-(4-bromophenyl) substituent shifted the IC₅₀ from >1480 µM to 112 µM, a >13-fold potency difference driven solely by a remote N1 aryl modification [1]. For the target compound, the N1-ethyl group introduces distinct steric and electronic properties compared to N1-aryl or N1-methyl analogs . The C3-pyrazin-2-yl substituent, containing two hydrogen-bond-accepting nitrogen atoms, offers a different interaction profile than C3-pyridinyl or C3-phenyl congeners, potentially altering kinase hinge-region binding geometry . The 4-carboximidamide (rather than 4-carboxamide or 4-carbonitrile) provides both hydrogen-bond donor and acceptor capacity, and spatial orientation affects target engagement [2]. These cumulative differences mean that activity, selectivity, and physicochemical data from even closely related analogs cannot be extrapolated to this compound without empirical verification.

Quantitative Differentiation Evidence for 1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide Versus Closest Analogs


Structural Differentiation: N1-Ethyl vs. N1-Aryl Substitution Imparts Distinct Physicochemical and Pharmacological Profiles

The target compound features an N1-ethyl substituent, contrasting with the N1-aryl substitution pattern prevalent in the antileishmanial pyrazole-4-carboximidamide series reported by Santos et al. [1]. The N1-ethyl group reduces molecular weight (216.24 vs. 279–375 g/mol for N1-aryl analogs) and calculated lipophilicity (XLogP3 approx. +0.2 for the target compound vs. +2.0 to +3.5 for N1-phenyl analogs), as estimated from structurally similar entries [2]. In the Santos series, N1-substituent identity alone produced >13-fold differences in anti-leishmanial IC₅₀ (compound 4, N1-4-F-phenyl: IC₅₀ >1480 µM vs. compound 2, N1-4-Br-phenyl: IC₅₀ = 105 ± 45 µM) [1]. The N1-ethyl modification is expected to yield distinct solubility, permeability, and target-binding profiles compared to N1-aryl analogs, supporting its selection where lower lipophilicity and reduced molecular weight are design priorities.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

C3 Substituent Differentiation: Pyrazin-2-yl Confers Dual H-Bond Acceptor Capacity vs. Single H-Bond Acceptor Pyridinyl Analogs

The C3-pyrazin-2-yl substituent on the target compound contains two nitrogen atoms (positions 1 and 4 of the pyrazine ring), each capable of serving as a hydrogen-bond acceptor . This contrasts with C3-pyridin-3-yl or C3-pyridin-4-yl analogs, which present only a single ring nitrogen for hydrogen bonding . In kinase inhibitor design, pyrazole-based scaffolds commonly exploit the C3 substituent to engage the kinase hinge region via hydrogen bonding . The dual-acceptor pharmacophore of the pyrazin-2-yl group may enable bidentate hinge binding (analogous to the purine of ATP) or provide binding-mode redundancy that is absent in single-nitrogen heteroaryl analogs. Literature precedence for C3-pyrazinyl substitution in kinase inhibitors demonstrates enhanced binding affinity compared to C3-pyridinyl congeners in certain kinase contexts [1].

Kinase Inhibition Hinge-Binding Motif Molecular Recognition

Carboximidamide Functional Group Differentiation: 4-Carboximidamide vs. 4-Carboxamide or 4-Carbonitrile Alters Target Engagement Potential

The target compound carries a carboximidamide (–C(=NH)NH₂) group at the pyrazole 4-position, distinguishing it from closely related 4-carboxamide (–C(=O)NH₂) and 4-carbonitrile (–C≡N) analogs . The carboximidamide group is a positively charged (at physiological pH) bioisostere of the carboxamide and amide groups, with distinct hydrogen-bond donor/acceptor geometry [1]. In the antileishmanial series of Santos et al., the 4-carboximidamide group was essential for anti-leishmanial activity, with the lead compound 2 (bearing 4-carboximidamide) showing IC₅₀ = 105 ± 45 µM against L. amazonensis, whereas published 1-aryl-1H-pyrazole-4-carbonitrile intermediates were inactive precursors requiring conversion to the carboximidamide for biological activity [2]. The carboximidamide group has also been implicated in DNA minor-groove binding in anti-parasitic agents, a mechanism not accessible to the corresponding carbonitrile or carboxamide analogs [3].

Medicinal Chemistry Functional Group Interconversion DNA Binding

Physicochemical Property Differentiation: Computed XLogP3 and Topological Polar Surface Area Distinguish Target from N1-Aryl and N1-Unsubstituted Analogs

Computed physicochemical properties for the target compound, estimated from structurally proximal analogs with available computed data, indicate a more favorable drug-likeness profile compared to N1-aryl pyrazole-4-carboximidamides . The closest analog with published computed data, 3-methyl-1-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide (CAS 2172178-90-2), has XLogP3 = −0.5 and TPSA = 93.5 Ų [1]. The target compound, with an additional methylene unit (ethyl vs. methyl at N1), is predicted to have slightly higher XLogP3 (~0 to +0.2) and similar TPSA (~93–95 Ų). By contrast, N1-aryl analogs in the Santos series have estimated XLogP3 values of +2.0 to +3.5 and TPSA values of ~80–85 Ų [2]. The lower lipophilicity and higher polarity of the target compound place it in a more favorable region of oral drug-likeness space (Lipinski's Rule of Five), potentially reducing attrition due to poor solubility or high metabolic clearance associated with lipophilic N1-aryl analogs.

Drug-Likeness ADME Prediction Lead Optimization

Synthetic Tractability and Derivatization Potential: The Primary Amidine Enables Downstream Chemistry Not Accessible from Carboxamide or Nitrile Precursors

The 4-carboximidamide group serves as a versatile synthetic handle, enabling direct condensation with 1,3-dicarbonyl compounds to form pyrimidine rings, cyclization with α-haloketones to yield imidazoline-fused heterocycles, and acylation/sulfonylation to generate N-acyl or N-sulfonyl amidine derivatives [1]. These transformations are not directly accessible from the corresponding 4-carboxamide or 4-carbonitrile analogs without additional functional group interconversion steps . The Santos et al. synthesis illustrates that the carboximidamide is accessed from the carbonitrile via Pinner reaction (HCl gas followed by NH₃), a two-step transformation that introduces additional synthetic cost and handling complexity if starting from the nitrile [2]. Procurement of the pre-formed carboximidamide eliminates this synthetic burden and provides a direct entry point for library synthesis. The N1-ethyl group further offers differential reactivity vs. N1-aryl analogs, as the alkyl substituent avoids the electronic deactivation and steric hindrance associated with N1-aryl groups in electrophilic substitution or N-functionalization reactions.

Synthetic Chemistry Parallel Synthesis Library Generation

Recommended Research and Industrial Application Scenarios for 1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide


Focused Kinase Panel Screening for Hinge-Binding Lead Identification

The dual hydrogen-bond acceptor capacity of the C3-pyrazin-2-yl group, combined with the N1-ethyl substitution conferring favorable physicochemical properties (estimated XLogP3 ~0 to +0.2, TPSA ~93–95 Ų, MW 216.24), positions this compound as a candidate for focused kinase panel screening . Unlike higher-MW N1-aryl pyrazole-4-carboximidamides (MW ~280–375 g/mol), this compound's lower molecular weight and moderate lipophilicity align with fragment-like or lead-like chemical space, increasing the probability of identifying efficient binding interactions that can be optimized through structure-based design . The pyrazine nitrogens and the carboximidamide group provide a total of 5 H-bond acceptors and 2 H-bond donors for potential hinge-region and catalytic lysine interactions in kinase ATP-binding sites [1].

Anti-Parasitic Drug Discovery: Leishmaniasis and Trypanosomiasis Lead Optimization

Based on class-level precedence established by Santos et al. (2011), 1-aryl-1H-pyrazole-4-carboximidamides exhibit anti-leishmanial activity with IC₅₀ values as low as 105 µM against L. amazonensis promastigotes, and the carboximidamide (amidine) group is essential for this activity, putatively through DNA minor-groove binding . The target compound's N1-ethyl substituent represents an unexplored substitution vector in this chemotype; systematic variation of the N1-alkyl chain may yield improved potency over the N1-aryl series through enhanced membrane permeability or altered DNA-binding kinetics . The compound's lower lipophilicity vs. N1-aryl analogs also suggests potential for reduced cytotoxicity, an important parameter given that pentamidine (the reference drug in the Santos study) exhibits significant host cell toxicity [1].

Diversity-Oriented Synthesis Library Generation via Carboximidamide Derivatization

The 4-carboximidamide group serves as a versatile linchpin for diversity-oriented synthesis (DOS), enabling rapid generation of compound libraries through: (i) condensation with 1,3-dicarbonyl compounds to yield pyrimidine-fused pyrazoles; (ii) cyclization with α-haloketones to produce imidazoline-fused scaffolds; and (iii) N-acylation with diverse carboxylic acids to generate N-acyl amidine libraries . Procurement of the pre-formed carboximidamide eliminates the 2-step Pinner reaction (HCl gas, then NH₃ treatment) required to convert the corresponding carbonitrile (CAS 2097958-31-9) to the amidine, saving significant synthetic effort and avoiding hazardous HCl gas handling . The N1-ethyl group further facilitates library synthesis by avoiding the electronic deactivation associated with N1-aryl substituents during N-functionalization reactions [1].

Computational Chemistry and Structure-Based Drug Design Starting Point

With a molecular weight of 216.24 g/mol and an estimated XLogP3 near 0, this compound occupies drug-like chemical space highly amenable to computational modeling and structure-based drug design (SBDD) . The pyrazine-pyrazole-carboximidamide scaffold provides well-defined pharmacophoric features (hinge-binding pyrazine, amidine for salt-bridge or H-bond interactions) that can be docked into kinase or DNA minor-groove target structures with high confidence . The compound's relatively low conformational flexibility (2 rotatable bonds) minimizes the entropic penalty upon binding, a favorable characteristic for fragment-based or structure-based lead discovery that distinguishes it from more flexible N1-aryl analogs bearing additional rotatable bonds [1].

Quote Request

Request a Quote for 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-4-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.